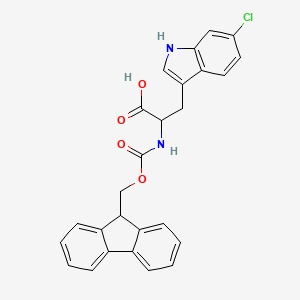

Fmoc-6-chloro-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGPPBWOOAVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-6-chloro-DL-tryptophan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-6-chloro-DL-tryptophan is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug discovery. The incorporation of a chlorine atom at the 6-position of the indole ring of tryptophan, combined with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, offers unique advantages for the design and synthesis of novel peptides with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering insights for researchers and scientists in the field.

The Fmoc group is a well-established protecting group in solid-phase peptide synthesis (SPPS), prized for its facile removal under mild basic conditions, typically with piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality to acid-labile side-chain protecting groups allows for the selective deprotection and elongation of the peptide chain. The introduction of a chlorine atom onto the tryptophan indole ring alters the electronic landscape of this key residue, which can profoundly influence the resulting peptide's conformation, receptor binding affinity, and metabolic stability.[1] This modification provides a valuable tool for medicinal chemists to probe structure-activity relationships (SAR) and to engineer peptides with enhanced therapeutic potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [2][3][4] |

| Molecular Weight | 460.91 g/mol | [2][3][4] |

| Appearance | White to off-white powder | General knowledge |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point (Predicted) | 732.6 ± 60.0 °C | [2][5] |

| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 3.72 ± 0.10 | [2][5] |

| Solubility | Generally soluble in polar aprotic solvents like DMF, NMP, and DMSO. Limited solubility in less polar solvents and aqueous solutions. | [6][7] |

| Purity | Typically available at ≥95% or ≥97% purity from commercial suppliers. | [8] |

| Storage | Store in a cool, dry place, protected from light. Recommended storage at 2-8°C for long-term stability. | General laboratory practice |

CAS Numbers:

Synthesis of this compound

The synthesis of this compound involves two primary steps: the synthesis of the precursor 6-chloro-DL-tryptophan and the subsequent protection of its α-amino group with the Fmoc moiety.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline adapted from established procedures for the Fmoc protection of amino acids. Optimization may be required for specific laboratory conditions.

Materials:

-

6-chloro-DL-tryptophan

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 6-chloro-DL-tryptophan (1 equivalent) in a 1:1 mixture of acetone and water.

-

Addition of Base: Add sodium bicarbonate (2 equivalents) to the solution and stir until it is fully dissolved.

-

Fmoc Protection: In a separate beaker, dissolve Fmoc-OSu (1.1 equivalents) in acetone. Add this solution dropwise to the stirring solution of 6-chloro-DL-tryptophan over a period of 1-2 hours at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization or flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from the known spectra of Fmoc-L-tryptophan and the principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between ~7.2 and 7.9 ppm, and the aliphatic protons of the fluorenyl group between ~4.2 and 4.5 ppm). The protons of the tryptophan moiety, including the α-proton, β-protons, and the protons on the chlorinated indole ring, will also be present. The chlorine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons on the indole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the fluorenyl group, and the carbons of the 6-chloroindole ring system.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the indole N-H.

-

C=O stretch: Strong absorptions around 1720 cm⁻¹ for the carboxylic acid and carbamate carbonyl groups.

-

C-N stretch: Absorption bands in the fingerprint region.

-

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

C-Cl stretch: A band in the lower frequency region of the fingerprint, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 461.91. The isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable reagent for the synthesis of modified peptides with potentially enhanced biological activity and stability.

Incorporation into Peptides

The primary application of this compound is its use as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is removed at each cycle of peptide elongation using a mild base, allowing for the sequential addition of amino acids to the growing peptide chain.

Caption: Simplified workflow for incorporating this compound in SPPS.

Impact of 6-Chloro Substitution

The introduction of the electron-withdrawing chlorine atom at the 6-position of the indole ring can have several significant effects on the resulting peptide:

-

Modulation of Electronic Properties: The chlorine atom alters the electron density of the indole ring, which can influence hydrogen bonding interactions and π-π stacking, thereby affecting peptide conformation and binding to biological targets.

-

Increased Hydrophobicity: The chloro substituent increases the hydrophobicity of the tryptophan side chain, which can enhance membrane permeability and protein-protein interactions.

-

Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of the peptide.

-

Probing Structure-Activity Relationships (SAR): By systematically replacing native tryptophan with 6-chloro-tryptophan, researchers can gain valuable insights into the role of the indole ring in the peptide's biological activity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as an irritant.[2] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized amino acid derivative that offers significant potential for the design and synthesis of novel peptides with modified properties. Its unique electronic and steric characteristics, imparted by the 6-chloro substitution, provide a powerful tool for medicinal chemists and peptide scientists to explore and optimize the therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties, synthesis, and proper handling is essential for its successful application in research and development.

References

- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem. Accessed January 20, 2026. https://www.benchchem.com/technical-assessment/fmoc-dap-adpoc-oh-solubility

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Benchchem. Accessed January 20, 2026. https://www.benchchem.com/technical-assessment/fmoc-ser-ome-solubility

- Fmoc-6-chloro L-Tryptophan. LGC Standards. Accessed January 20, 2026. https://www.lgcstandards.com/US/en/Fmoc-6-chloro-L-Tryptophan/p/TRC-F628005

- This compound CAS#: 1219168-45-2. ChemicalBook. Accessed January 20, 2026. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72471688.htm

- Fmoc-6-chloro-L-tryptophan. Anaspec. Accessed January 20, 2026. https://www.anaspec.com/products/product.asp?id=53076

- Fmoc-6-chloro-D-tryptophan. Aralez Bio eStore. Accessed January 20, 2026. https://aralezbio-store.com/products/fmoc-6-chloro-d-tryptophan

- Fmoc-6-chloro-L-tryptophan. Aralez Bio eStore. Accessed January 20, 2026. https://aralezbio-store.com/products/fmoc-6-chloro-l-tryptophan

- 6-Chloro-N-Fmoc-L-tryptophan. Advanced ChemBlocks. Accessed January 20, 2026. https://www.achemblock.com/products/M22638.html

- Fmoc-6-chloro L-Tryptophan | CAS 908847-42-7 | SCBT. Santa Cruz Biotechnology. Accessed January 20, 2026. https://www.scbt.com/p/fmoc-6-chloro-l-tryptophan-908847-42-7

- Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0. ChemicalBook. Accessed January 20, 2026. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82471689.htm

- Fmoc-6-chloro L-Tryptophan CAS NO.908847-42-7. ZHEJIANG JIUZHOU CHEM CO.,LTD. Accessed January 20, 2026. https://www.jiuzhouchem.com/pro_32267_fmoc-6-chloro-l-tryptophan

- An effective organic solvent system for the dissolution of amino acids. PubMed. Accessed January 20, 2026. https://pubmed.ncbi.nlm.nih.gov/8919058/

- Fmoc-6-Chloro-L-Tryptophan: A Cornerstone for Advanced Peptide Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 20, 2026. https://www.inno-pharmchem.com/news/fmoc-6-chloro-l-tryptophan-a-cornerstone-for-advanced-peptide-synthesis-1188989.html

Sources

- 1. scbt.com [scbt.com]

- 2. Fmoc-6-chloro L-Tryptophan | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. 6-Chloro-N-Fmoc-L-tryptophan 95% | CAS: 908847-42-7 | AChemBlock [achemblock.com]

- 5. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound CAS#: 1219168-45-2 [amp.chemicalbook.com]

- 9. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-6-chloro-DL-tryptophan: Synthesis, Application, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-6-chloro-DL-tryptophan, a synthetic amino acid derivative crucial for advancing peptide-based drug discovery and development. The inclusion of a chlorine atom at the 6-position of the indole ring offers a powerful tool for modulating the physicochemical and biological properties of peptides. This document details the chemical synthesis of this compound, its application in solid-phase peptide synthesis (SPPS), and the analytical methods for its characterization and the resulting peptides. The CAS number for this compound is 1219168-45-2.[1] The corresponding L-enantiomer is identified by CAS number 908847-42-7, and the D-enantiomer by 925916-73-0.[2][3][4][5]

Introduction

The strategic modification of amino acid side chains is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and protein therapeutics. Halogenation, in particular, has emerged as a valuable strategy to enhance biological activity, improve metabolic stability, and modulate receptor binding affinity. This compound serves as a key building block for introducing a chloro-substituted tryptophan residue into peptide sequences, thereby offering a nuanced approach to peptide design and optimization. The electron-withdrawing nature of the chlorine atom can significantly alter the electronic properties of the indole ring, influencing hydrogen bonding, pi-stacking interactions, and overall peptide conformation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and utilization in synthesis.

| Property | Value | Source |

| CAS Number | 1219168-45-2 | [1] |

| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [1] |

| Molecular Weight | 460.91 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF, NMP, and DCM | |

| Storage | Store at -20°C, protected from light and moisture.[6] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of 6-chloro-DL-tryptophan, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Part 1: Synthesis of 6-chloro-DL-tryptophan

The synthesis of 6-chloro-DL-tryptophan can be achieved through various methods, with a common approach involving the reaction of 6-chloroindole with a suitable serine derivative. One established method utilizes the Fischer indole synthesis or related indole formation reactions starting from a chlorinated precursor. A general representation of the synthesis of substituted tryptophans from indoles is a well-established strategy in organic chemistry.

Experimental Protocol: Synthesis of 6-chloro-DL-tryptophan (General Approach)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloroindole in a suitable solvent such as glacial acetic acid.

-

Addition of Reagents: Add a protected serine derivative, such as N-acetyl-α,β-didehydroalanine, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 6-chloro-DL-tryptophan.

Part 2: Fmoc Protection of 6-chloro-DL-tryptophan

The protection of the α-amino group of 6-chloro-DL-tryptophan with the Fmoc group is a critical step to enable its use in SPPS. The most common methods involve the use of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Experimental Protocol: Fmoc Protection using Fmoc-OSu

-

Dissolution: Dissolve 6-chloro-DL-tryptophan in a mixture of 10% aqueous sodium carbonate and a suitable organic solvent like dioxane.

-

Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the Fmoc-protected amino acid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based SPPS to introduce a 6-chlorotryptophan residue into a growing peptide chain. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine.[7]

Coupling of this compound

The incorporation of this compound into a peptide sequence follows the standard SPPS cycle. However, as with other tryptophan derivatives, certain considerations are necessary to ensure efficient coupling and prevent side reactions. The indole side chain of tryptophan is susceptible to oxidation and modification during cleavage. While the 6-chloro substitution can influence the reactivity, appropriate scavengers in the cleavage cocktail are still recommended.

Experimental Protocol: SPPS Cycle for this compound Incorporation

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid. Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling:

-

Pre-activate this compound (typically 3-5 equivalents) with a coupling reagent such as HBTU, HATU, or DIC in the presence of a base like DIPEA or NMM in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling efficiency using a qualitative test such as the Kaiser test. For sterically hindered couplings, extended reaction times or the use of more potent coupling reagents may be necessary.[8]

-

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Cleavage and Deprotection

After the peptide chain is fully assembled, it must be cleaved from the solid support and the side-chain protecting groups removed. A standard cleavage cocktail for peptides containing tryptophan involves a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Recommended Cleavage Cocktail for Peptides Containing 6-Chlorotryptophan

A common cleavage cocktail, often referred to as "Reagent K," is suitable for peptides containing tryptophan and other sensitive residues.[9]

| Component | Volume Percentage | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |

| Water | 5% | Scavenger for carbocations. |

| Phenol | 5% | Scavenger for carbocations. |

| Thioanisole | 5% | Scavenger for carbocations, protects tryptophan. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for carbocations, particularly for protecting tryptophan. |

Cleavage Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for the purification and analysis of peptides containing 6-chlorotryptophan.[10][11]

-

Column: A C18 stationary phase is typically used for peptide separations.

-

Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent such as 0.1% TFA, is commonly employed.

-

Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan indole ring) is standard.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and for sequencing. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques. The presence of the chlorine atom will result in a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), which can aid in the identification of the chlorinated peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of this compound and to study the conformation of peptides containing this residue. 1H and 13C NMR will show characteristic shifts for the aromatic protons and carbons of the 6-chloroindole ring. An example of a 2D [¹H, ¹³C]-HSQC NMR spectrum for L-tryptophan can be found in the Human Metabolome Database, providing a reference for the expected chemical shifts.[12]

Impact of 6-Chloro Substitution on Peptide Properties

The incorporation of a chlorine atom at the 6-position of the tryptophan indole ring can have profound effects on the resulting peptide's properties:

-

Increased Hydrophobicity: The chloro group increases the lipophilicity of the tryptophan side chain, which can enhance membrane permeability and protein-protein interactions.

-

Altered Electronic Properties: The electron-withdrawing nature of chlorine modifies the electron density of the indole ring, potentially altering its hydrogen bonding capacity and cation-pi interactions.

-

Enhanced Metabolic Stability: Halogenation can block sites of enzymatic degradation, leading to a longer in vivo half-life of the peptide.

-

Modulation of Biological Activity: The changes in physicochemical properties can lead to altered binding affinity and selectivity for biological targets. Enzymatic halogenation of tryptophan residues has been shown to be a key step in the biosynthesis of some natural products with potent biological activities.[13][14]

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its synthesis, while requiring careful execution, is based on established chemical principles. Its incorporation into peptides via SPPS allows for the rational design of novel therapeutics with enhanced properties. A thorough analytical characterization is crucial to ensure the quality and purity of the final peptide product. The strategic use of this modified amino acid will undoubtedly continue to contribute to the advancement of peptide-based drug discovery.

References

- Advances in Fmoc solid-phase peptide synthesis. (n.d.).

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. (n.d.). bioRxiv.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).

- 6-Chloro-DL-tryptophan. (n.d.). GoldBio.

- Fmoc-6-chloro L-tryptophan | 908847-42-7 | FF23534. (n.d.). Biosynth.

- Fmoc-6-chloro-D-tryptophan. (n.d.). Aralez Bio eStore.

- This compound CAS#: 1219168-45-2. (n.d.). ChemicalBook.

- 6-Chloro-N-Fmoc-L-tryptophan. (n.d.). Advanced ChemBlocks.

- 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693. (n.d.). PubChem.

- Fmoc-6-chloro-L-tryptophan. (n.d.). Aralez Bio eStore.

- Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.6.

- How to perform Fmoc protection using Fmoc-Cl? (2019).

- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). Molecules, 27(24), 8763.

- Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-15.

- Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. (2020). ACS Infectious Diseases, 6(10), 2829–2838.

- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). Molecules, 27(24), 8763.

- Fmoc-6-chloro L-Tryptophan | CAS 908847-42-7. (n.d.). Santa Cruz Biotechnology.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).

- Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery. (n.d.). Benchchem.

- Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9152-9159.

- Peptide analysis using reverse phase liquid chromatography. (2023).

- Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. (1993). International Journal of Peptide and Protein Research, 42(1), 58-63.

- An In-depth Technical Guide to L-Tryptophan-№іC₁₁,№⁵N₂ for Researchers, Scientists, and Drug Development Professional. (n.d.). Benchchem.

- Palmer, J. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent.

- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.).

- Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. (2023). Journal of the American Chemical Society, 145(30), 16565–16571.

- A side-reaction in the SPPS of Trp-containing peptides. (n.d.).

- Moving beyond preparative reverse phase HPLC for peptide purific

- Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry. (n.d.). Benchchem.

- Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. (2010).

- Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- 6-Chloroindole 99 17422-33-2. (n.d.). Sigma-Aldrich.

- HPLC of Peptides and Proteins. (n.d.).

- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.

- Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0. (n.d.). ChemicalBook.

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). (n.d.).

- 6-Chloro-DL-tryptophan. (n.d.). GoldBio.

Sources

- 1. This compound CAS#: 1219168-45-2 [amp.chemicalbook.com]

- 2. aralezbio-store.com [aralezbio-store.com]

- 3. 6-Chloro-N-Fmoc-L-tryptophan 95% | CAS: 908847-42-7 | AChemBlock [achemblock.com]

- 4. aralezbio-store.com [aralezbio-store.com]

- 5. scbt.com [scbt.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. chempep.com [chempep.com]

- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 12. hmdb.ca [hmdb.ca]

- 13. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Fmoc-6-chloro-DL-tryptophan

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Fmoc-6-chloro-DL-tryptophan, a critical halogenated amino acid derivative for peptide synthesis and drug discovery. The incorporation of a chlorine atom at the 6-position of the tryptophan indole ring offers a powerful tool to modulate the physicochemical and biological properties of peptides, including their conformation, receptor binding affinity, and metabolic stability.[1] This guide details a robust two-stage synthetic strategy, starting with the synthesis of the precursor 6-chloro-DL-tryptophan from 6-chloroindole, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety. We provide detailed, step-by-step experimental protocols, purification strategies, and comprehensive characterization methodologies, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable building block in their research endeavors.

Introduction: The Significance of Halogenated Tryptophans in Peptide Science

The strategic incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and chemical biology. Halogenation, in particular, has emerged as a powerful strategy to enhance the therapeutic potential of peptide-based drugs.[1] The introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties of the amino acid side chain, leading to improved metabolic stability, enhanced binding affinity, and altered conformational preferences.

This compound is a versatile building block that combines the benefits of a halogenated indole ring with the utility of the Fmoc protecting group for solid-phase peptide synthesis (SPPS). The Fmoc group is prized for its facile removal under mild basic conditions, ensuring compatibility with a wide range of acid-labile side-chain protecting groups.[1] The 6-chloro substituent on the tryptophan indole ring provides a unique handle for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of peptides for specific therapeutic applications.

This guide presents a detailed and practical approach to the synthesis of this compound, empowering researchers to access this important molecule for their advanced peptide synthesis needs.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor amino acid, 6-chloro-DL-tryptophan, from commercially available 6-chloroindole. The second stage is the protection of the α-amino group of 6-chloro-DL-tryptophan with the Fmoc group.

Sources

Fmoc-6-chloro-DL-tryptophan solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-6-chloro-DL-tryptophan

Abstract

This compound is a critical synthetic building block in modern peptide chemistry and drug discovery, prized for its ability to introduce a site-specific halogenated indole moiety. This modification can significantly alter the conformational, electronic, and binding properties of a peptide, making it a valuable tool for developing novel therapeutics and biochemical probes. However, the successful incorporation of this amino acid derivative into a growing peptide chain is fundamentally dependent on its solubility characteristics. Insufficient solubility can lead to failed couplings, clogged lines in automated synthesizers, and unreliable experimental outcomes. This guide provides a comprehensive overview of the core solubility properties of this compound, offering a blend of theoretical principles and practical, field-tested methodologies for researchers, scientists, and drug development professionals. We will explore its solubility in various solvent systems, the impact of environmental factors, and provide robust protocols for accurate solubility determination and effective dissolution.

Physicochemical Profile of this compound

Understanding the inherent physicochemical properties of this compound is the first step in predicting and controlling its solubility. The molecule's structure is characterized by three key components: the bulky, nonpolar fluorenylmethyloxycarbonyl (Fmoc) protecting group; the chlorinated indole side chain, which adds to its hydrophobicity; and the polar carboxylic acid group. This amphipathic nature governs its interactions with different solvents.

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₁ClN₂O₄ | |

| Molecular Weight | 476.91 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 195-205 °C | |

| Chirality | Racemic mixture (DL) | N/A |

The presence of the chlorine atom at the 6-position of the indole ring increases the molecule's overall hydrophobicity compared to its non-halogenated counterpart, Fmoc-DL-tryptophan. This, combined with the large, nonpolar Fmoc group, dictates a general preference for polar aprotic organic solvents.

Solubility in Common Laboratory Solvents

The choice of solvent is critical for any application involving this compound, from stock solution preparation to its use in solid-phase peptide synthesis (SPPS). Solubility is not an absolute value but a spectrum that can be influenced by solvent polarity, temperature, and the presence of impurities. The following table summarizes the qualitative solubility in commonly used solvents.

| Solvent | Solvent Type | Qualitative Solubility | Rationale & Use Case |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | The gold standard for SPPS. Its high polarity and hydrogen bond accepting capability effectively solvate the peptide backbone and the Fmoc group. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Freely Soluble | A common alternative to DMF, often used for difficult couplings due to its higher boiling point and excellent solvating properties. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent solvent for creating concentrated stock solutions for biological screening, but its viscosity and high boiling point can be problematic for SPPS. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | Often used in the synthesis and purification of the raw material, but generally not a good solvent for SPPS coupling reactions due to poor solubility. |

| Acetonitrile (ACN) | Polar Aprotic | Slightly Soluble | Primarily used as a component of the mobile phase in reverse-phase HPLC for purification and analysis, not for dissolution in synthesis. |

| Methanol (MeOH) | Polar Protic | Slightly Soluble | Can be used in some analytical contexts, but its protic nature can interfere with coupling reactions. |

| Water (Aqueous Buffers) | Polar Protic | Practically Insoluble | The hydrophobic Fmoc group and chlorinated indole side chain render the molecule insoluble in neutral aqueous solutions. Solubility increases significantly at high pH (>9) due to deprotonation of the carboxylic acid. |

Core Factors Influencing Solubility

The Critical Role of pH

In aqueous environments, pH is the dominant factor controlling the solubility of Fmoc-amino acids. The carboxylic acid moiety (pKa ≈ 2-3) is the key player.

-

At Neutral or Acidic pH (pH < 7): The carboxylic acid is protonated (-COOH), rendering the molecule neutral and highly nonpolar. This leads to extremely low aqueous solubility.

-

At Alkaline pH (pH > 9): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This introduces a negative charge, transforming the molecule into an amphipathic salt and dramatically increasing its solubility in water. This principle is often exploited in purification protocols but is irrelevant for the non-aqueous conditions of SPPS.

Impact of Temperature

For most organic solvent systems, the dissolution of this compound is an endothermic process. Therefore, a moderate increase in temperature can enhance both the rate of dissolution and the overall solubility limit. Gentle warming (e.g., to 30-40 °C) combined with sonication is a common and effective technique for preparing saturated or near-saturated solutions in solvents like DMF or NMP. However, excessive heat should be avoided to prevent potential degradation or side reactions.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure reproducible results in synthesis and screening, a quantitative understanding of solubility is essential. The "Shake-Flask" method is the gold-standard technique for determining thermodynamic or equilibrium solubility.

Workflow for Shake-Flask Solubility Measurement

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound powder to a series of glass vials (e.g., add 10 mg to 1 mL of each test solvent). The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a minimum of 24 hours. This ensures the solvent is fully saturated.

-

Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter (PTFE for organic solvents) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Quantification: Prepare a standard curve of known concentrations of the compound. Dilute the filtered supernatant with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to bring its concentration within the linear range of the standard curve. Analyze the diluted sample using a calibrated HPLC-UV system.

-

Calculation: Use the standard curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the equilibrium solubility in the original solvent.

Practical Guidance for Dissolution in Peptide Synthesis

In the context of automated SPPS, ensuring complete dissolution before the amino acid solution is delivered to the reaction vessel is paramount.

Recommended Dissolution Protocol for SPPS

-

Solvent Choice: Use high-purity, low-water content DMF or NMP.

-

Pre-weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 80% of the final required solvent volume.

-

Agitation: Vortex the vial for 1-2 minutes. A brief (2-5 minutes) sonication in a water bath can be highly effective for breaking up aggregates and accelerating dissolution.

-

Visual Inspection: Hold the vial against a light source to confirm that no solid particles remain. The solution should be completely clear.

-

Final Volume Adjustment: Add the remaining solvent to reach the target concentration and vortex briefly to ensure homogeneity.

Troubleshooting Common Dissolution Issues

Caption: Decision tree for troubleshooting solubility problems.

Conclusion

This compound is a hydrophobic amino acid derivative whose solubility is dominated by the large, nonpolar Fmoc and chloro-indole moieties. It exhibits excellent solubility in polar aprotic solvents such as DMF and NMP, making these the solvents of choice for applications in solid-phase peptide synthesis. Conversely, it is practically insoluble in aqueous solutions at neutral pH. A systematic approach, involving the use of high-quality solvents, appropriate mechanical agitation (vortexing and sonication), and gentle warming, will ensure complete and reliable dissolution, preventing downstream complications in automated synthesis and other sensitive applications. For quantitative studies, the shake-flask method coupled with HPLC analysis remains the most robust protocol for determining its thermodynamic solubility limit.

References

-

This compound | C₂₆H₂₁ClN₂O₄ - PubChem. [Link]

A Technical Guide to the Spectroscopic Characterization of Fmoc-6-chloro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of Nα-(9-fluorenylmethoxycarbonyl)-6-chloro-DL-tryptophan (Fmoc-6-chloro-DL-tryptophan), a crucial building block in modern peptide synthesis and drug discovery. While experimentally derived spectra for this specific compound are not widely available in the public domain, this document serves as a comprehensive predictive guide based on the well-established spectroscopic principles and data from closely related analogs. Herein, we delineate the expected spectroscopic signatures and provide field-proven protocols for data acquisition, empowering researchers to confidently identify and characterize this important molecule.

The introduction of a chlorine atom at the 6-position of the tryptophan indole ring can significantly modulate the physicochemical and biological properties of peptides, influencing factors such as binding affinity, metabolic stability, and conformational preference. The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the precise and efficient assembly of complex peptide chains.[1] A thorough understanding of the spectroscopic properties of this compound is therefore paramount for its effective utilization in the development of novel peptide-based therapeutics and research tools.

Molecular Structure and Key Spectroscopic Features

This compound (C₂₆H₂₁ClN₂O₄, Molecular Weight: 460.91 g/mol ) is a synthetic amino acid derivative. Its structure comprises four key domains that give rise to its characteristic spectroscopic fingerprint: the tryptophan core, the 6-chloro substituent on the indole ring, the α-amino acid moiety, and the N-terminal Fmoc protecting group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Caption: Experimental workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the Fmoc group, the tryptophan side chain, and the amino acid backbone. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom on the indole ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Indole NH | ~11.0 | s | Broad singlet, exchangeable with D₂O. |

| Fmoc aromatic CH | 7.8-7.9 | m | |

| Fmoc aromatic CH | 7.6-7.7 | m | |

| Indole C4-H | ~7.6 | d | |

| Indole C7-H | ~7.5 | d | |

| Fmoc aromatic CH | 7.3-7.4 | m | |

| Indole C5-H | ~7.1 | dd | |

| Indole C2-H | ~7.2 | s | |

| Amide NH | ~7.0 | d | Coupling to α-H. |

| α-CH | ~4.4 | m | |

| Fmoc CH₂ | ~4.2 | m | |

| Fmoc CH | ~4.1 | t | |

| β-CH₂ | ~3.2 | m |

Note: Predicted chemical shifts are based on data for Fmoc-L-tryptophan and 6-chloroindole.[2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with the chlorinated carbon and adjacent carbons showing characteristic shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl C=O | ~173 | |

| Urethane C=O | ~156 | |

| Fmoc aromatic C | 144, 141, 128, 127, 125, 120 | |

| Indole C-8 | ~136 | |

| Indole C-6 | ~129 | C-Cl bond. |

| Indole C-9 | ~126 | |

| Indole C-2 | ~124 | |

| Indole C-4 | ~121 | |

| Indole C-5 | ~119 | |

| Indole C-7 | ~112 | |

| Indole C-3 | ~109 | |

| Fmoc CH₂ | ~66 | |

| α-C | ~55 | |

| Fmoc CH | ~47 | |

| β-C | ~28 |

Note: Predicted chemical shifts are based on data for Fmoc-L-tryptophan and 6-chloroindole.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Experimental Protocol: ESI-MS Data Acquisition

Objective: To determine the accurate mass of this compound.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., acetonitrile, methanol)

-

Volatile acid (e.g., formic acid) for positive ion mode

-

Volatile base (e.g., ammonium hydroxide) for negative ion mode

-

ESI-mass spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in an appropriate HPLC-grade solvent.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

MS Acquisition (Positive Ion Mode):

-

Acquire the mass spectrum in positive ion mode.

-

Expected ions: [M+H]⁺, [M+Na]⁺, [M+K]⁺.

-

-

MS Acquisition (Negative Ion Mode):

-

Acquire the mass spectrum in negative ion mode.

-

Expected ion: [M-H]⁻.

-

-

Tandem MS (MS/MS):

-

Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain fragment ions. This confirms the structure.

-

Expected Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 461.12 | For C₂₆H₂₂ClN₂O₄⁺ |

| [M+Na]⁺ | 483.10 | For C₂₆H₂₁ClN₂NaO₄⁺ |

| [M-H]⁻ | 459.11 | For C₂₆H₂₀ClN₂O₄⁻ |

Expected Fragmentation Pattern: In positive ion mode tandem MS, the most characteristic fragmentation involves the cleavage of the Fmoc group.[6][7]

-

Loss of the Fmoc group: A prominent fragment corresponding to the protonated 6-chloro-DL-tryptophan ([M+H-222]⁺) at m/z 239.06 is expected.

-

Formation of the fluorenylmethyl cation: A fragment at m/z 179.08 corresponding to the dibenzofulvene cation resulting from the Fmoc group is also anticipated.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloroindole(17422-33-2) 1H NMR spectrum [chemicalbook.com]

- 4. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]

- 5. 6-Chloroindole(17422-33-2) 13C NMR spectrum [chemicalbook.com]

- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc Protection of 6-Chloro-DL-Tryptophan: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance biological activity, stability, and target specificity. Among these, halogenated tryptophan derivatives have emerged as particularly valuable building blocks. This in-depth technical guide provides a comprehensive overview of the Nα-Fmoc protection of 6-chloro-DL-tryptophan, a critical precursor for the synthesis of modified peptides. We will delve into the mechanistic underpinnings of the Fmoc protection reaction, provide detailed, field-proven experimental protocols, and discuss the essential analytical techniques for the characterization of the final product. Furthermore, this guide will address potential challenges, such as side reactions involving the indole ring, and present strategies for their mitigation, ensuring the synthesis of high-purity Fmoc-6-chloro-DL-tryptophan for successful application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.

Introduction: The Strategic Value of 6-Chlorotryptophan in Peptide Science

The strategic incorporation of 6-chloro-DL-tryptophan into a peptide sequence can profoundly influence its physicochemical and biological properties. The electron-withdrawing nature of the chlorine atom at the 6-position of the indole ring can modulate the electronic landscape of this aromatic system, potentially leading to:

-

Enhanced Binding Affinity: Altered hydrogen bonding capabilities and hydrophobic interactions can lead to improved affinity and selectivity for biological targets.[1]

-

Increased Proteolytic Stability: The modified indole ring can confer resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide.

-

Modified Pharmacokinetic Profiles: Changes in lipophilicity and metabolic stability can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties.

-

Probing Structure-Activity Relationships (SAR): The defined modification allows for systematic investigation of the role of the tryptophan side chain in peptide function.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups.[2] Therefore, the efficient and high-yielding synthesis of this compound is a critical first step for its successful application in peptide science.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The Nα-Fmoc protection of 6-chloro-DL-tryptophan is typically achieved via a nucleophilic substitution reaction at the carbonyl carbon of an activated Fmoc reagent. The most commonly employed reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction generally proceeds under basic conditions, which deprotonate the α-amino group of the 6-chloro-DL-tryptophan, enhancing its nucleophilicity. The choice of base and solvent system is critical to ensure a high yield and minimize side reactions.

Sources

An In-depth Technical Guide to Fmoc-6-chloro-DL-tryptophan: Synthesis, Characterization, and Application in Peptide Science

Introduction: The Strategic Utility of Modified Amino Acids in Peptide Synthesis

In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly expanding class of therapeutics and research tools. Their high specificity and biological activity are often tempered by challenges such as poor metabolic stability and limited conformational diversity. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of overcoming these limitations. This guide focuses on a key building block in this endeavor: Fmoc-6-chloro-DL-tryptophan.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to contemporary solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes and mild deprotection conditions.[1][2] This strategy is particularly advantageous for the synthesis of complex peptides and those bearing sensitive modifications.[3] Halogenation of the tryptophan indole ring, specifically at the 6-position with chlorine, offers a subtle yet powerful means to modulate the electronic and steric properties of the resulting peptide. This modification can influence peptide conformation, enhance binding affinity to biological targets, and improve metabolic stability, making this compound a valuable reagent for medicinal chemists and peptide scientists.[4]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, purification, and physicochemical properties of this compound. Furthermore, it delves into the rationale behind its use in peptide synthesis and offers insights into its practical application.

Chemical Structure and Identifiers

This compound is a derivative of the amino acid tryptophan, characterized by the presence of a chlorine atom at the 6-position of the indole ring and an Fmoc group protecting the alpha-amino group. As a DL-racemic mixture, it contains equal amounts of the D- and L-enantiomers.

| Identifier | Value |

| IUPAC Name | 3-(6-chloro-1H-indol-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid[5] |

| CAS Number | 1219168-45-2[5] |

| Molecular Formula | C₂₆H₂₁ClN₂O₄[6] |

| Molecular Weight | 460.91 g/mol [6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O[7] |

| InChI Key | FDXGPPBWOOAVEL-UHFFFAOYSA-N[7] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved through the reaction of 6-chloro-DL-tryptophan with an Fmoc-donating reagent. A common and effective method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the Fmoc protection of amino acids.[8]

-

Dissolution of Starting Material: Dissolve 6-chloro-DL-tryptophan (1 equivalent) in a 1:1 mixture of acetone and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2 equivalents) to the solution and stir until fully dissolved. The base is crucial for deprotonating the amino group, rendering it nucleophilic.

-

Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.1 equivalents) in acetone and add it portion-wise to the reaction mixture over a period of 3 hours with vigorous stirring at room temperature. The slow addition helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Remove the acetone under reduced pressure.

-

Acidify the remaining aqueous layer to a pH of approximately 4-5 with a mild acid such as acetic acid. This protonates the carboxylate, making the product less water-soluble.

-

The product will precipitate out of the solution.

-

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the product under vacuum to yield crude this compound.

Sources

- 1. Buy this compound | 1219168-45-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. This compound CAS#: 1219168-45-2 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

Purity and analysis of Fmoc-6-chloro-DL-tryptophan

An In-depth Technical Guide to the Purity and Analysis of Fmoc-6-chloro-DL-tryptophan

Abstract

This compound is a non-canonical amino acid increasingly utilized in peptide synthesis and drug discovery to introduce unique structural and functional properties into novel therapeutic peptides. The presence of a chloro-substituent on the indole ring can modulate biological activity, while the Fmoc-protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols. However, the successful application of this building block is critically dependent on its purity. This guide provides a comprehensive overview of the essential analytical methodologies required to fully characterize this compound, ensuring its identity, chemical purity, and enantiomeric composition. We detail field-proven protocols for High-Performance Liquid Chromatography (both reversed-phase and chiral), Mass Spectrometry, and NMR Spectroscopy, presenting an integrated workflow for robust quality control.

Introduction: The Significance of Purity in a Synthetic Amino Acid

This compound is a derivative of the essential amino acid tryptophan, featuring two key modifications: a chloro group at the 6-position of the indole ring and a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino function.[1][2] The Fmoc group is a base-labile protecting group, making the compound ideal for incorporation into peptide chains using the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4]

The introduction of a halogen, such as chlorine, into a peptide sequence can significantly alter its conformational preferences, binding affinity, and metabolic stability.[5] This makes this compound a valuable tool for medicinal chemists aiming to fine-tune the properties of peptide-based drug candidates.

However, its synthetic origin necessitates rigorous analysis. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] For many biological applications, only one enantiomer is active, while the other may be inactive or even elicit undesirable effects. Furthermore, impurities from the synthesis—such as diastereomers, regioisomers, or residual starting materials—can compromise the integrity of the final peptide. Therefore, a multi-faceted analytical approach is not just recommended, but essential for any research or development application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1219168-45-2 | [1] |

| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [1] |

| Molecular Weight | 460.91 g/mol | [1][6] |

| Appearance | Typically a white to off-white powder | General knowledge |

| Predicted Boiling Point | 732.6±60.0 °C | [1][2] |

| Predicted Density | 1.406±0.06 g/cm³ | [1][2] |

| Predicted pKa | 3.72±0.10 | [1][2] |

Purification Strategies: From Crude Product to High-Purity Material

The synthesis of this compound typically involves the coupling of 6-chloroindole to a suitable amino acid backbone precursor, followed by Fmoc protection. This process can generate various impurities. The primary goal of purification is to remove these contaminants and isolate the target compound at a high purity level (typically >95%).

Common purification methods for Fmoc-amino acids include recrystallization and column chromatography.[7] Recrystallization from a suitable solvent system, such as isopropyl alcohol or toluene, can be effective at removing minor impurities if the crude product is of reasonable quality.[7] For more complex mixtures, flash column chromatography on silica gel is the method of choice, allowing for the separation of compounds based on polarity.

Core Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is required for the unambiguous characterization of this compound. No single method is sufficient to confirm identity, purity, and enantiomeric composition simultaneously.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile and semi-volatile compounds like Fmoc-amino acids.[8][9] For this compound, two distinct HPLC methods are mandatory: reversed-phase for chemical purity and chiral for enantiomeric analysis.

RP-HPLC separates molecules based on their hydrophobicity. It is the standard method for quantifying the purity of the target compound relative to any synthesis-related impurities.

Experimental Protocol: RP-HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring). The Fmoc group also has a strong absorbance around 265 nm.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.[9]

Since this compound is a racemic mixture, it is crucial to confirm the presence of both enantiomers, ideally in a 1:1 ratio. Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between the D- and L-forms.

Causality Behind Experimental Choice: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times.[10][11] Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating tryptophan derivatives.[10]

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral column (e.g., Amylose- or Cellulose-based CSP).

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. For some columns, a reversed-phase mode using buffered aqueous-organic mobile phases can be used.[11] An example mobile phase could be ammonium acetate buffer with methanol and acetonitrile.[10]

-

Mode: Isocratic (constant mobile phase composition) is often sufficient.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Analysis: A successful separation will show two distinct peaks of approximately equal area, corresponding to the D- and L-enantiomers.

Table 2: Summary of Recommended HPLC Conditions

| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric) |

| Objective | Quantify chemical impurities | Separate and quantify D/L enantiomers |

| Stationary Phase | C18 Silica | Chiral Stationary Phase (e.g., Amylose) |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Hexane/Isopropanol or Buffered Aqueous/Organic |

| Elution Mode | Gradient | Isocratic |

| Detection (UV) | 220 nm, 280 nm | 280 nm |

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound.[9] When coupled with HPLC (LC-MS), it becomes a powerful technique for identifying unknown impurities.

Causality Behind Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition. For this compound, the expected mass for the protonated molecule [C₂₆H₂₁ClN₂O₄ + H]⁺ is approximately 461.92 g/mol . A key feature to look for is the characteristic isotopic pattern of chlorine: a pair of peaks separated by ~2 Da with an intensity ratio of approximately 3:1 ([M+H]⁺ and [M+2+H]⁺), which provides definitive evidence for the presence of a single chlorine atom.[12]

Experimental Protocol: LC-MS

-

Chromatography: Use the same RP-HPLC method described in section 3.1.A.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

-

Analysis:

-

Confirm the mass of the main peak corresponds to the [M+H]⁺ of the target compound.

-

Observe the 3:1 isotopic pattern for the chlorine atom.

-

Analyze the masses of impurity peaks to propose their potential structures (e.g., loss of Fmoc group, presence of starting materials).

-

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms.[9] Both ¹H (proton) and ¹³C (carbon) NMR are used to provide an unambiguous structural fingerprint of the molecule.

Causality Behind Experimental Choice: The chemical shift, multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum allow for the assignment of each proton in the molecule. This confirms the presence of the Fmoc group, the tryptophan side chain, and the correct substitution pattern on the indole ring. ¹³C NMR confirms the carbon skeleton.[13]

Experimental Protocol: NMR

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key regions to inspect are the aromatic region (~7-8 ppm for Fmoc and indole protons), the alpha-proton of the amino acid (~4-5 ppm), and the beta-protons (~3 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

-

-

Analysis: Compare the observed spectrum to the expected chemical shifts and coupling patterns for the proposed structure. The pattern of signals in the aromatic region is particularly diagnostic for confirming the 6-chloro substitution.

Integrated Analytical Workflow for Quality Control

A robust quality control (QC) process integrates these techniques into a logical sequence to provide a complete purity and identity profile.

Sources

- 1. This compound CAS#: 1219168-45-2 [amp.chemicalbook.com]

- 2. Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0 [amp.chemicalbook.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. ajpamc.com [ajpamc.com]

- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Notes and Protocols for Fmoc-6-chloro-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Incorporation of 6-Chloro-Tryptophan

The deliberate introduction of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Halogenation, in particular, offers a powerful tool to modulate the physicochemical properties of peptides, including their hydrophobicity, metabolic stability, and binding affinity.[1] Fmoc-6-chloro-DL-tryptophan is a valuable building block for this purpose, enabling the site-specific incorporation of a chlorinated indole moiety into a peptide backbone using standard solid-phase peptide synthesis (SPPS) methodologies.[2]

The presence of a chlorine atom on the C6 position of the tryptophan indole ring can significantly alter local electronic and steric environments, potentially leading to enhanced biological activity or novel pharmacological profiles.[3] Tryptophan itself is a relatively rare amino acid, making it a desirable target for specific modifications.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Fmoc-based SPPS.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its successful application.

| Property | Value |

| Chemical Formula | C₂₆H₂₁ClN₂O₄ |

| Molecular Weight | 460.91 g/mol |

| CAS Number | 1219168-45-2 |

| Appearance | White to off-white solid |

| Chirality | Racemic mixture (DL) |

A Critical Note on Chirality: The use of Fmoc-6-chloro-DL -tryptophan will result in the synthesis of a mixture of diastereomeric peptides. This is a critical consideration for biological applications, as stereochemistry often dictates activity. Post-synthesis purification by chiral chromatography may be necessary to separate the L- and D-containing peptides if a single stereoisomer is required for downstream assays.

Core Principles and Workflow for SPPS with this compound

The incorporation of this compound follows the standard cycle of Fmoc-based SPPS. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[5][6]

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocols and Methodologies

Protocol 1: Resin Preparation and Swelling

-

Objective: To prepare the solid support for peptide synthesis.

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides or 2-chlorotrityl chloride for C-terminal acids) in a suitable reaction vessel.[5]

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

Protocol 2: this compound Coupling

-

Objective: To couple this compound to the deprotected N-terminus of the growing peptide chain.

-

Reagents:

-

This compound

-

Coupling/Activating Agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

High-purity, amine-free DMF

-

-

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.[5] Wash the resin thoroughly with DMF (3-5 times).

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the activating agent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Briefly pre-activate for 1-2 minutes.[7]

-

Coupling: Add the activated amino acid solution to the resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Due to the potential for steric hindrance from the chloro- group, a longer coupling time compared to standard amino acids may be beneficial.

-

Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[7]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Protocol 3: Chain Elongation and Final Cleavage

-

Objective: To continue building the peptide chain and subsequently cleave it from the resin with simultaneous removal of side-chain protecting groups.

-

Procedure:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage: Treat the dried peptide-resin with a freshly prepared cleavage cocktail. The choice of cocktail is critical to minimize side reactions, particularly with the sensitive indole ring of tryptophan.[8]

-

Recommended Cleavage Cocktail for Peptides Containing 6-Chloro-Tryptophan:

| Reagent | Volume/Weight % | Purpose |

| Trifluoroacetic Acid (TFA) | 94.0% | Cleavage and deprotection of most side-chain protecting groups. |

| Water | 2.5% | Cation scavenger. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for tryptophan protection. |

| Triisopropylsilane (TIS) | 1.0% | Reduces the indole ring and scavenges cations. |

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate for 2-4 hours at room temperature with occasional swirling.

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold ether and dry under vacuum.

-

Expert Insights: Mitigating Side Reactions

The indole side chain of tryptophan is susceptible to several side reactions during SPPS, particularly during the final acid-mediated cleavage step.

Figure 2: Mitigation of indole alkylation during TFA cleavage.

-